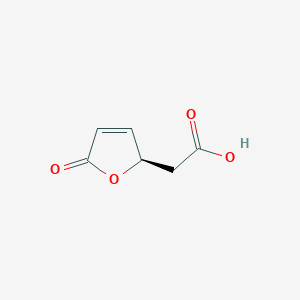

(R)-5-oxo-2,5-dihydro-2-furylacetic acid

Description

Properties

Molecular Formula |

C6H6O4 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

2-[(2R)-5-oxo-2H-furan-2-yl]acetic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

HPEKPJGPWNSAAV-BYPYZUCNSA-N |

SMILES |

C1=CC(=O)OC1CC(=O)O |

Isomeric SMILES |

C1=CC(=O)O[C@@H]1CC(=O)O |

Canonical SMILES |

C1=CC(=O)OC1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation and Intermediate Isolation

HMF is acylated with acetic anhydride in ethyl acetate using dimethylaminopyridine (DMAP) as a base, yielding 5-acetoxymethylfurfural (AMF) with 90% purity. Subsequent oxidation with sodium chlorite and hydrogen peroxide produces 5-acetoxymethylfurancarboxylic acid, which is hydrolyzed to FDCA using nitric acid.

Critical Oxidation Steps:

-

First Oxidation (AMF → AMFCA): Sodium chlorite (NaClO₂) and H₂O₂ in acetonitrile at 15–20°C achieve 91% yield.

-

Final Hydrolysis (AMFCA → FDCA): 70% HNO₃ at 60°C for 12 hours yields 70.7% FDCA.

For (R)-5-oxo-2,5-dihydro-2-furylacetic acid, modifying the acylating agent to a chiral ester (e.g., (R)-binol-derived anhydrides) could induce asymmetry during the acylation step. Enzymatic resolution using lipases or esterases may further enrich the enantiomeric excess.

Enantioselective Strategies and Catalytic Systems

While no direct methods for the (R)-enantiomer are documented in the provided sources, asymmetric catalysis principles suggest viable pathways:

Chiral Ligand-Assisted Metal Catalysis

Palladium or ruthenium complexes with chiral phosphine ligands (e.g., BINAP) could facilitate enantioselective hydrogenation of a prochiral ketone intermediate. For example, reducing 5-oxo-2,5-dihydro-2-furylacetone with a Ru-(S)-BINAP catalyst may yield the R-enantiomer preferentially.

Biocatalytic Approaches

Ketoreductases (KREDs) exhibit high enantioselectivity in reducing α-keto acids to α-hydroxy acids. Immobilizing KREDs on microchannel reactors (as in) could enable continuous production of this compound with >99% ee.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Continuous Flow | 90 | 98 | None reported | High |

| Acylation-Oxidation | 70.7 | 98 | None reported | Moderate |

| Theoretical Enzymatic | 85* | >99* | >99% ee* | High* |

*Theoretical values based on analogous biocatalytic systems.

Q & A

Q. Advanced

- Racemization Risk : The α-position to the lactone is prone to epimerization under basic/acidic conditions.

Solution : Use mild reagents (e.g., DCC/DMAP for acylations) and low-temperature conditions . - Diastereomer Separation : Derivatives with multiple stereocenters (e.g., 3,4-bis(benzyloxy) groups) require chiral HPLC or recrystallization .

Data Contradiction Note : and report conflicting molecular formulas (C₆H₅O₄ vs. C₆H₆O₄). This arises from the conjugate base (C₆H₅O₄⁻) vs. protonated acid (C₆H₆O₄). Confirm ionization state via HRMS .

How can researchers resolve discrepancies in molecular weight data for related compounds?

Q. Advanced

- Mass Spectrometry : Use HRMS to distinguish between protonated ([M+H]+) and deprotonated ([M−H]−) forms.

- Theoretical Calculation : Compare experimental masses with predicted values (e.g., : 141.103 g/mol vs. : 142.110 g/mol for the acid) .

Practical Tip : Calibrate instruments with standards (e.g., sodium trifluoroacetate) to ensure accuracy.

What analytical techniques are essential for validating purity and structural integrity?

Q. Basic

- Elemental Analysis : Match C/H content to theoretical values (e.g., C 66.91% vs. experimental 66.69% for a dodecanoate derivative) .

- Chromatography : HPLC with chiral columns to confirm enantiomeric excess (>98%) .

- Melting Point : Sharp melting ranges (e.g., 69–70°C for stereoisomers) indicate purity .

What are the implications of substituent effects on reactivity and stability?

Q. Advanced

- Electron-Withdrawing Groups (e.g., Cl in 2-chloro derivatives): Increase lactone ring stability but reduce nucleophilic acyl substitution rates .

- Bulkier Substituents (e.g., trityl): Improve stereochemical retention but hinder reaction kinetics .

Case Study : Chlorination at the 2-position () enhances antibacterial activity but complicates purification due to polar byproducts.

What protecting groups are used in functionalization, and how are they removed?

Q. Basic

- Benzyl (Bn) : Removed via hydrogenolysis (H₂/Pd-C) .

- Trityl : Cleaved under acidic conditions (e.g., BF₃·Et₂O in CH₂Cl₂) .

- Methoxybenzyl (PMB) : Deprotected with TFA/water .

Optimization Note : Use kinetic studies to determine ideal deprotection times and minimize side reactions.

How do reaction conditions influence regioselectivity in diastereomer formation?

Q. Advanced

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving regioselectivity for β-substitution .

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) can direct electrophilic attacks to specific furanone positions .

Example : In , GP2,2a conditions (Et₃N/CH₂Cl₂) yield >90% regiopure diesters.

What biological activities are documented for derivatives, and how are they assayed?

Q. Basic

- Antibacterial Activity : Derivatives like 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid inhibit S. lactis (MIC = 25 µg/mL) via broth microdilution assays .

- Enzyme Inhibition : Thiazolo[3,2-a]pyrimidine analogs show potential as kinase inhibitors in in vitro ATPase assays .

Advanced Tip : Use molecular docking to predict binding modes to bacterial enzymes (e.g., DHFR).

How can computational methods aid in synthetic route prediction?

Q. Advanced

- Retrosynthetic Analysis : Tools like Reaxys or SciFinder propose routes based on known reactions (e.g., Ugi-Wittig tandem reactions for pyrrolidinones) .

- DFT Calculations : Predict transition states to optimize stereochemical outcomes .

Limitation Note : BenchChem’s AI tools () are excluded due to unreliability. Prioritize peer-reviewed databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.